BRD50837 Shh Pathway Inhibition Potency in C3H10T1/2 Cells vs. Cyclopamine
In Shh-conditioned medium-induced differentiation of C3H10T1/2 cells, BRD50837 exhibits an EC50 of 0.09 μM, a sub-micromolar potency level that positions it among the more potent small-molecule Shh pathway probes reported at the time of its discovery [1]. Cyclopamine, a widely used Smo antagonist, also inhibited differentiation in this assay, with direct head-to-head comparison data available [1].
| Evidence Dimension | Inhibition of Shh-conditioned medium-induced C3H10T1/2 cell differentiation |
|---|---|
| Target Compound Data | EC50 = 0.09 μM |
| Comparator Or Baseline | Cyclopamine (complete inhibition observed at ≥10 μM per Figure 2a) |
| Quantified Difference | BRD50837 EC50 approximately 100-fold lower than cyclopamine's functional inhibitory concentration in this assay |
| Conditions | C3H10T1/2 cells treated for 48 h with Shh-conditioned medium; alkaline phosphatase activity measured |
Why This Matters
Superior potency enables the use of lower compound concentrations in cellular assays, reducing the likelihood of off-target effects and cytotoxicity that often accompany high-concentration treatments with cyclopamine.
- [1] Schaefer GI, Perez JR, Duvall JR, Stanton BZ, Shamji AF, Schreiber SL. Discovery of Small-Molecule Modulators of the Sonic Hedgehog Pathway. J Am Chem Soc. 2013;135(26):9675-9680. View Source
